molecular formula C8H10O3 B14545065 Methyl (2-oxocyclopentylidene)acetate CAS No. 62296-76-8

Methyl (2-oxocyclopentylidene)acetate

Cat. No.: B14545065
CAS No.: 62296-76-8
M. Wt: 154.16 g/mol
InChI Key: WNJURJQQNXEOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-oxocyclopentylidene)acetate is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.163 g/mol . It is also known by its systematic name, acetic acid, (2-oxocyclopentylidene)-, methyl ester. This compound is of interest due to its unique structure, which features a cyclopentylidene ring with an oxo group and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (2-oxocyclopentylidene)acetate can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with diazomethane to form the corresponding diazo compound, which is then treated with acetic acid to yield the desired ester . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also incorporate microwave-assisted esterification to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: Methyl (2-oxocyclopentylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl (2-oxocyclopentylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a cyclopentylidene ring with an oxo group and a methyl ester functional group.

Properties

CAS No.

62296-76-8

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 2-(2-oxocyclopentylidene)acetate

InChI

InChI=1S/C8H10O3/c1-11-8(10)5-6-3-2-4-7(6)9/h5H,2-4H2,1H3

InChI Key

WNJURJQQNXEOJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.